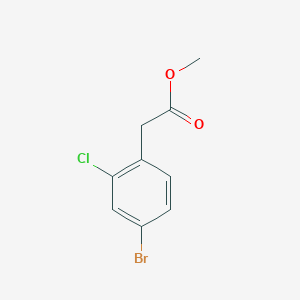

Methyl 2-(4-bromo-2-chlorophenyl)acetate

Description

The exact mass of the compound Methyl 2-(4-bromo-2-chlorophenyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(4-bromo-2-chlorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromo-2-chlorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-bromo-2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQSFCYMWAJKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287430 | |

| Record name | Methyl 4-bromo-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849934-94-7 | |

| Record name | Methyl 4-bromo-2-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849934-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-2-chlorophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-(4-bromo-2-chlorophenyl)acetate CAS 849934-94-7

An In-Depth Technical Guide to Methyl 2-(4-bromo-2-chlorophenyl)acetate (CAS 849934-94-7)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Methyl 2-(4-bromo-2-chlorophenyl)acetate, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into its chemical properties, synthesis, characterization, applications, and safety protocols, grounding all claims in authoritative data.

Introduction: A Profile of a Versatile Synthetic Building Block

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a halogenated phenylacetic acid derivative that has emerged as a significant building block in organic synthesis. Its structure, featuring a di-substituted phenyl ring with both chlorine and bromine atoms, coupled with a reactive methyl ester functional group, makes it a valuable precursor for creating more complex molecular architectures. While not an active pharmaceutical ingredient (API) itself, its utility lies in its role as a key intermediate in the synthesis pathways of potential therapeutic agents and other fine chemicals.[1][2][3] The strategic placement of the halogen atoms dramatically influences the molecule's electronic properties and reactivity, providing multiple sites for further chemical modification.[4] This guide aims to consolidate the available technical information on this compound, offering field-proven insights into its synthesis and application.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and manufacturing. The key characteristics of Methyl 2-(4-bromo-2-chlorophenyl)acetate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 849934-94-7 | [5][6][7][8] |

| Molecular Formula | C₉H₈BrClO₂ | [6][7] |

| Molecular Weight | 263.52 g/mol | [6] |

| Appearance | Typically a powder | [7] |

| Purity | Often supplied at ≥98% or ≥99% | [6][7] |

| Storage | Recommended to be stored at room temperature or refrigerated (2°C - 8°C), in a tightly closed container. | [7][9] |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. | [9] |

Synthesis and Manufacturing

The primary route for synthesizing Methyl 2-(4-bromo-2-chlorophenyl)acetate involves the esterification of its corresponding carboxylic acid precursor, 2-(4-bromo-2-chlorophenyl)acetic acid. This two-step approach is common for producing such esters.

Logical Workflow for Synthesis

The synthesis is logically divided into two main stages: first, the creation of the substituted phenylacetic acid, and second, its conversion to the methyl ester. This pathway is efficient as it utilizes readily available starting materials and employs well-established reaction mechanisms.

Caption: General synthetic workflow for Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Exemplary Synthesis Protocol

The following protocol is a representative, self-validating methodology derived from standard organic chemistry principles for esterification.

Objective: To synthesize Methyl 2-(4-bromo-2-chlorophenyl)acetate from 2-(4-bromo-2-chlorophenyl)acetic acid.

Materials:

-

2-(4-bromo-2-chlorophenyl)acetic acid (1 equivalent)

-

Methanol (reagent grade, anhydrous, ~20-30 equivalents, serves as reactant and solvent)

-

Sulfuric acid (concentrated, catalytic amount, e.g., 0.05 equivalents)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-bromo-2-chlorophenyl)acetic acid (1 eq.).

-

Reagent Addition: Add an excess of anhydrous methanol (20-30 eq.). Stir the mixture until the acid dissolves, which may require gentle warming.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring solution. The addition is exothermic and should be done cautiously.

-

Causality Insight: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. This catalysis is crucial for achieving a reasonable reaction rate.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane (3x volumes).

-

Work-up - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or low-melting solid.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by vacuum distillation to achieve high purity.

Spectroscopic Analysis and Structural Elucidation

| Technique | Functional Group / Protons | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons (3H) | δ 7.0 - 7.8 ppm | Protons on the substituted benzene ring will appear as complex multiplets in this region. |

| Methine Proton (-CH-) | δ 5.0 - 5.5 ppm (approx.) | The proton on the carbon adjacent to the ester and the aromatic ring. | |

| Methyl Protons (-OCH₃) | δ 3.6 - 3.8 ppm | A singlet corresponding to the three equivalent protons of the methyl ester group. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 168 - 175 ppm | Characteristic chemical shift for an ester carbonyl carbon. |

| Aromatic Carbons | δ 120 - 140 ppm | Multiple signals corresponding to the carbons of the phenyl ring. | |

| Methine Carbon (-CH-) | δ 50 - 60 ppm (approx.) | The carbon atom attached to the aromatic ring and the ester group. | |

| Methyl Carbon (-OCH₃) | δ 52 - 55 ppm | The carbon of the methyl ester group. | |

| FT-IR | C=O Stretch (Ester) | ~1735 - 1750 cm⁻¹ | Strong, sharp absorption band characteristic of the ester carbonyl group. |

| C-O Stretch (Ester) | ~1150 - 1250 cm⁻¹ | Characteristic absorption for the ester C-O bond. | |

| C-Cl Stretch | ~700 - 800 cm⁻¹ | Absorption band for the aryl-chlorine bond. | |

| C-Br Stretch | ~500 - 650 cm⁻¹ | Absorption band for the aryl-bromine bond. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ~262, 264, 266 | Isotopic pattern characteristic of one bromine (M, M+2) and one chlorine (M, M+2) atom. |

Applications in Drug Discovery and Organic Synthesis

The primary value of Methyl 2-(4-bromo-2-chlorophenyl)acetate lies in its role as a versatile intermediate.[1] Its structure is a scaffold that can be elaborated into a wide range of more complex molecules with potential biological activity. Halogenated phenylacetic acids and their esters are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[4]

Role as a Synthetic Intermediate

The compound serves as a precursor in multi-step syntheses. The ester can be hydrolyzed back to the carboxylic acid if needed, or the aromatic ring can undergo further functionalization. For instance, the bromine atom can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This versatility is crucial in medicinal chemistry for building libraries of compounds for screening.

Caption: Potential synthetic pathways using the title compound as a key intermediate.

Safety, Handling, and Storage

Working with halogenated organic compounds requires strict adherence to safety protocols. The information below is synthesized from safety data sheets (SDS) for closely related chemical structures and represents best practices.[12][13][14]

Hazard Identification and PPE

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[14] Causes skin irritation and serious eye irritation.[14] May cause respiratory irritation.[13][14] Some related compounds are lachrymators (cause tears).[12]

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

-

Skin Protection: Handle with impermeable gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[13]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/CEN approved respirator with appropriate cartridges.[15]

-

Emergency and First Aid Procedures

| Exposure | First Aid Measure |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][15] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12][15] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][15] |

Storage and Disposal

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12][13] Store locked up.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

Methyl 2-(4-bromo-2-chlorophenyl)acetate (CAS 849934-94-7) is a strategically important chemical intermediate. Its di-halogenated phenylacetic ester structure provides a versatile platform for synthetic chemists to build complex molecules targeted for pharmaceutical and fine chemical applications. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- Benchchem. (n.d.). 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5.

- PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987.

- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.

- Biosynth. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | FB69893.

- ChemicalBook. (2025, July 16). Methyl 2-(4-broMo-2-chlorophenyl)acetate | 849934-94-7.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- (n.d.). MSDS of Methyl 2-bromo-2-(4-bromophenyl)

- SynZeal. (n.d.). Safety Data Sheet.

- HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). Methyl 2-(4-broMo-2-chlorophenyl)acetate. Retrieved from HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD website.

- Ark Pharma Scientific Limited. (n.d.). methyl 2-bromo-2-(4-chlorophenyl)acetate | CAS:24091-92-7. Retrieved from Ark Pharma Scientific Limited website.

- Aldrich. (2025, November 6). SAFETY DATA SHEET.

- PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282.

- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- Biosynth. (n.d.). 2-Bromo-2'-chlorophenyl acetic acid methyl ester | 85259-19-4 | FB55653.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- (n.d.).

- (n.d.).

- (n.d.).

- Thermo Fisher Scientific. (2010, May 7). SAFETY DATA SHEET.

- CAMEO Chemicals - NOAA. (n.d.). METHYL BROMOACETATE.

- PharmaCompass.com. (n.d.). 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- PubChem - NIH. (2017, August 31). Spectral Information.

- Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride.

- Organic Syntheses Procedure. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from Organic Syntheses Procedure website.

- BLDpharm. (n.d.). 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate.

- PubMed. (n.d.). Combining spectroscopic data (MS, IR): exploratory chemometric analysis for characterising similarity/diversity of chemical structures.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

- (n.d.).

- YouTube. (2021, May 22). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 3. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price [sonalplasrubind.com]

- 4. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]

- 5. Methyl 2-(4-broMo-2-chlorophenyl)acetate | 849934-94-7 [chemicalbook.com]

- 6. Pharmaceutical and chemical intermediates,CAS#:849934-94-7,2-氯-4-溴苯乙酸甲酯,Methyl 2-(4-broMo-2-chlorophenyl)acetate [en.chemfish.com]

- 7. Methyl 4-bromo-2-chlorophenylacetate, CasNo.849934-94-7 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]

- 8. 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]

- 9. Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | FB69893 [biosynth.com]

- 10. Combining spectroscopic data (MS, IR): exploratory chemometric analysis for characterising similarity/diversity of chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. forskning.ruc.dk [forskning.ruc.dk]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. synzeal.com [synzeal.com]

- 15. capotchem.cn [capotchem.cn]

physical and chemical properties of Methyl 2-(4-bromo-2-chlorophenyl)acetate

An In-depth Technical Guide to Methyl 2-(4-bromo-2-chlorophenyl)acetate

Introduction

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a halogenated aromatic carboxylic acid ester. As a member of the phenylacetate family, it possesses a versatile chemical structure that makes it a valuable intermediate in organic synthesis. The presence of multiple reactive sites—including the ester functional group, the activated methylene bridge, and the substituted aromatic ring—renders it a key building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic profile, and synthetic utility, offering a technical resource for researchers and development professionals.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure and basic identifiers. Methyl 2-(4-bromo-2-chlorophenyl)acetate is characterized by a benzene ring substituted with chlorine and bromine atoms at positions 2 and 4, respectively, with a methyl acetate group attached at position 1.

| Identifier | Value | Source |

| IUPAC Name | Methyl 2-(4-bromo-2-chlorophenyl)acetate | N/A |

| CAS Number | 849934-94-7 | [1][2][3] |

| Molecular Formula | C₉H₈BrClO₂ | [2] |

| Molecular Weight | 263.52 g/mol | [2] |

| SMILES | COC(=O)CC1=C(C=C(C=C1)Br)Cl | [3] |

| Synonyms | (4-bromo-2-chloro-phenyl)-acetic acid methyl ester; 4-bromo-2-chlorophenylacetic acid methyl ester | [3] |

Physicochemical Properties

Experimental data on the physical properties of Methyl 2-(4-bromo-2-chlorophenyl)acetate is not extensively documented in peer-reviewed literature. The data available is primarily from chemical supplier catalogues. The properties of related phenylacetate esters suggest it is a liquid or low-melting solid at room temperature with limited water solubility.

| Property | Value/Description | Notes |

| Appearance | White to off-white solid or colorless to light yellow liquid. | Based on typical appearance of similar compounds.[4] |

| Purity | Typically >98.0% | As provided by commercial suppliers.[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, DMSO) and have low solubility in water. | Inferred from the behavior of similar compounds like its isomers and methyl phenylacetate.[5][6][7][8] |

| Storage Temperature | 2°C - 8°C is recommended for related isomers to ensure stability. | A common storage condition for complex organic intermediates.[5] |

Spectroscopic and Analytical Profile

The structural features of Methyl 2-(4-bromo-2-chlorophenyl)acetate give rise to a distinct spectroscopic signature. While a public reference spectrum is not available, a predictive analysis based on established principles of spectroscopy provides a reliable profile for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The deshielding effects of the carbonyl group, the aromatic ring, and the halogens are key to assigning the chemical shifts.[9]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.7 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group, deshielded by the adjacent oxygen atom. |

| ~ 3.9 | Singlet | 2H | -CH₂ - | Methylene protons, deshielded by both the aromatic ring and the carbonyl group. |

| ~ 7.3 - 7.7 | Multiplet | 3H | Ar-H | Aromatic protons exhibiting complex splitting patterns due to their distinct electronic environments and coupling. |

-

¹³C NMR: The carbon spectrum will show nine signals corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C =O | Carbonyl carbon of the ester group. |

| ~ 120 - 140 | Ar-C | Six distinct signals for the aromatic carbons, with shifts influenced by the halogen substituents. |

| ~ 52 | -OCH₃ | Methyl carbon of the ester. |

| ~ 40 | -CH₂ - | Methylene carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 1735 - 1750 | C=O Stretch | Ester Carbonyl |

| 1200 - 1300 | C-O Stretch | Ester |

| > 3000 | C-H Stretch | Aromatic (sp²) |

| < 3000 | C-H Stretch | Aliphatic (sp³) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1100 | C-Cl Stretch | Aryl Halide |

| 500 - 600 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. The presence of both bromine and chlorine results in a highly characteristic isotopic pattern for the molecular ion peak (M⁺).

-

Molecular Ion: A complex cluster of peaks around m/z 262, 264, and 266 due to the natural isotopic abundances of ⁷⁹Br/⁸¹Br (~1:1) and ³⁵Cl/³⁷Cl (~3:1).

-

Key Fragments: Common fragmentation pathways for methyl esters include the loss of a methoxy radical (•OCH₃, M-31) or the carbomethoxy group (•COOCH₃, M-59).

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 2-(4-bromo-2-chlorophenyl)acetate is governed by its functional groups, making it a versatile synthetic intermediate.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, 2-(4-bromo-2-chlorophenyl)acetic acid. This acid is a common precursor in the synthesis of pharmaceuticals.[4]

-

Alpha-Position Reactivity: The methylene (-CH₂-) protons are acidic due to their position adjacent to the carbonyl group. They can be deprotonated with a suitable base to form an enolate, which can then participate in various C-C bond-forming reactions such as alkylations and aldol condensations.

-

Aromatic Ring Substitution: The bromine and chlorine substituents deactivate the aromatic ring towards electrophilic substitution but direct incoming electrophiles to the positions ortho and para to themselves. The bromine at the C4 position can also be a site for metal-halogen exchange or cross-coupling reactions (e.g., Suzuki, Heck), allowing for further molecular elaboration.

-

Applications as an Intermediate: Isomers and related alpha-bromo phenylacetic acid esters are crucial intermediates in the synthesis of biologically active compounds, including the antithrombotic agent Clopidogrel.[4][10][11] This highlights the potential of Methyl 2-(4-bromo-2-chlorophenyl)acetate as a building block for novel therapeutic agents.

Exemplary Experimental Protocol: Synthesis

The most direct route to Methyl 2-(4-bromo-2-chlorophenyl)acetate is the Fischer esterification of the corresponding carboxylic acid with methanol, catalyzed by a strong acid.

Protocol: Fischer Esterification of 2-(4-bromo-2-chlorophenyl)acetic acid

-

Reaction Setup: To a solution of 2-(4-bromo-2-chlorophenyl)acetic acid (1.0 eq) in anhydrous methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure Methyl 2-(4-bromo-2-chlorophenyl)acetate.

A similar transesterification method using a Lewis acid catalyst has also been patented for related isomers, offering an alternative synthetic route.[12][13]

Caption: Fischer esterification workflow for synthesis.

Conclusion

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a synthetically valuable organic intermediate. Its well-defined spectroscopic profile and the predictable reactivity of its functional groups make it a reliable building block for medicinal and materials chemistry. While detailed experimental data in the public domain remains limited, its properties can be confidently inferred from the behavior of structurally similar compounds. This guide provides the foundational technical knowledge necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate. Available from: [Link]

-

PubChem. Methyl alpha-bromo-2-chlorophenylacetate. Available from: [Link]

- Google Patents. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Win-Win Chemical. 849934-94-7 | Methyl 2-(4-bromo-2-chlorophenyl)acetate. Available from: [Link]

-

Wikipedia. Methyl phenylacetate. Available from: [Link]

- Google Patents. Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

IndiaMART. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. Available from: [Link]

-

IndiaMART. Alpha-Bromo-2-Chlorophenylacetic Acid. Available from: [Link]

-

PubChem. Methyl phenylacetate. Available from: [Link]

- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

-

Aribo Biotechnology. CAS: 849934-94-7 Name: Methyl 2-(4-broMo-2-chlorophenyl)acetate. Available from: [Link]

-

Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available from: [Link]

-

ChemBK. ALPHA-BROMO-(4-CHLOROOPHENYL) ACETIC ACID METHYL ESTER. Available from: [Link]

-

Joshi Agrochem Pharma Pvt Ltd. Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester. Available from: [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available from: [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

Sources

- 1. Methyl 2-(4-broMo-2-chlorophenyl)acetate | 849934-94-7 [chemicalbook.com]

- 2. Pharmaceutical and chemical intermediates,CAS#:849934-94-7,2-氯-4-溴苯乙酸甲酯,Methyl 2-(4-broMo-2-chlorophenyl)acetate [en.chemfish.com]

- 3. 849934-94-7 Methyl 2-(4-bromo-2-chlorophenyl)acetate 2-氯-4-溴苯乙酸甲酯 -Win-Win Chemical [win-winchemical.com]

- 4. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 5. Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | FB69893 [biosynth.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Affordable Price Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester, Supplier & Exporter Mumbai [joshi-group.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 11. 2-Bromo-2'-chlorophenyl acetic acid methyl ester | 85259-19-4 | FB55653 [biosynth.com]

- 12. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 13. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-(4-bromo-2-chlorophenyl)acetate

Abstract

Methyl 2-(4-bromo-2-chlorophenyl)acetate (CAS No. 849934-94-7) is a halogenated aromatic ester, a structural motif of significant interest in medicinal chemistry and organic synthesis. This document provides a comprehensive technical overview of this compound, including its detailed chemical structure, molecular properties, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential applications in drug discovery. As a substituted phenylacetic acid derivative, it belongs to a class of compounds recognized for their utility as versatile building blocks in the creation of complex therapeutic agents. This guide is intended to serve as a foundational resource for researchers utilizing this reagent in their synthetic and drug development endeavors.

Core Molecular Identity and Physicochemical Properties

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a disubstituted phenylacetate ester. The core structure consists of a benzene ring substituted with a bromine atom at position 4 and a chlorine atom at position 2. An acetate methyl ester group is attached to the ring at position 1 via a methylene bridge.

Structural Confirmation and Isomeric Distinction

It is critical to distinguish Methyl 2-(4-bromo-2-chlorophenyl)acetate from its isomers, which possess different chemical properties and are used in distinct synthetic applications. A notable point of confusion arises with α-brominated isomers, such as Methyl 2-bromo-2-(2-chlorophenyl)acetate, which are well-documented as key intermediates in the synthesis of the antiplatelet agent Clopidogrel.[1] The title compound, however, features the halogen substituents on the phenyl ring and a non-brominated methylene bridge.

The canonical structure is as follows:

Caption: 2D Structure of Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Physicochemical Data Summary

The key quantitative properties of the molecule are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 849934-94-7 | [2][3] |

| Molecular Formula | C₉H₈BrClO₂ | [2] |

| Molecular Weight | 263.52 g/mol | [2] |

| Appearance | Typically a white to off-white powder | [4] |

| Purity | ≥95% - ≥98% (Commercial Grades) | [4] |

| Storage | Sealed in a dry environment at room temperature | [3][5] |

Proposed Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate is not abundant, a robust and logical two-step pathway can be designed based on well-established organic reactions. The proposed route involves the initial synthesis of the precursor carboxylic acid, (4-bromo-2-chlorophenyl)acetic acid, from the corresponding acetophenone, followed by a standard acid-catalyzed esterification.

Synthesis Workflow Overview

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of (4-Bromo-2-chlorophenyl)acetic Acid via Willgerodt-Kindler Reaction

Expertise & Rationale: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into terminal carboxylic acids (after hydrolysis), effectively migrating the carbonyl function to the end of the alkyl chain.[6][7] This approach is particularly suitable for preparing phenylacetic acids from readily available acetophenones. The reaction proceeds through a thioamide intermediate, which is subsequently hydrolyzed.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-chloroacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

-

Heating: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Intermediate Isolation (Optional): Upon completion, cool the mixture and pour it into cold water. The resulting thiomorpholide intermediate may precipitate and can be filtered and washed.

-

Hydrolysis: The crude thiomorpholide is then transferred to a flask containing a mixture of ethanol and concentrated sulfuric acid (or aqueous sodium hydroxide). Heat the mixture to reflux for 6-12 hours until hydrolysis is complete (monitored by TLC).

-

Workup and Isolation: After cooling, if the hydrolysis was acidic, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If basic, acidify the mixture with concentrated HCl until the pH is ~1-2, which will precipitate the carboxylic acid. The precipitate can be collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude (4-bromo-2-chlorophenyl)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

Step 2: Fischer Esterification to Methyl 2-(4-bromo-2-chlorophenyl)acetate

Expertise & Rationale: Fischer esterification is the classic and most direct method for converting a carboxylic acid into its corresponding methyl ester using an excess of methanol under acidic catalysis. The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium towards the product side.

Protocol:

-

Reaction Setup: Dissolve the (4-bromo-2-chlorophenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol (typically 10-20 volumes) in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the solution.

-

Heating: Heat the mixture to reflux for 4-8 hours. The reaction is monitored by TLC until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Reduce the volume of methanol under reduced pressure. Add water to the residue and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the final product, Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Application in Drug Discovery & Medicinal Chemistry

Halogenated phenylacetic acids and their esters are privileged scaffolds in drug design. The introduction of halogen atoms like chlorine and bromine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

While specific, high-profile applications for Methyl 2-(4-bromo-2-chlorophenyl)acetate (CAS 849934-94-7) are not extensively documented in publicly available literature, its structural class is of high importance. Substituted phenylacetic acids are known to be key components in:

-

Anti-inflammatory Drugs: The phenylacetic acid core is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.

-

Metabolic Disease: Phenylpropanoic acid derivatives have been explored as activators for peroxisome proliferator-activated receptors (PPARs), which are targets for treating dyslipidemia and diabetes.

-

General Building Block: The true value of this molecule for a researcher lies in its utility as a versatile intermediate.[8] The ester can be hydrolyzed back to the acid for amide couplings, or the aromatic ring can undergo further functionalization through cross-coupling reactions, making it a valuable starting point for building a library of more complex molecules for screening.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final compound's identity and purity. While a comprehensive, published dataset for this specific molecule is elusive, the following techniques are standard for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the aromatic protons (typically in the δ 7.0-7.6 ppm range), a singlet for the methylene (-CH₂-) protons (around δ 3.6-3.8 ppm), and a singlet for the methyl ester (-OCH₃) protons (around δ 3.7 ppm).

-

¹³C NMR: Would confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the ester (around δ 170 ppm) and the carbons of the substituted benzene ring.

-

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight. The mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, with commercial suppliers often citing purities of ≥98%.[2]

Conclusion

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a valuable chemical intermediate whose utility is derived from its membership in the functionally significant class of substituted phenylacetates. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles. By carefully distinguishing it from its isomers and leveraging its reactive handles, researchers in drug discovery can effectively incorporate this building block into the synthesis of novel and complex molecular architectures.

References

-

Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

AccelaChemBio. (n.d.). 849934-94-7,Methyl 4-Bromo-2-chlorophenylacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

AccelaChemBio. (n.d.). 849934-94-7,Methyl 4-Bromo-2-chlorophenylacetate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Retrieved from [Link]

-

MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

IndiaMART. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. Retrieved from [Link]

Sources

- 1. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 2. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]

- 3. Methyl 2-(4-broMo-2-chlorophenyl)acetate | 849934-94-7 [chemicalbook.com]

- 4. 849934-94-7,Methyl 4-Bromo-2-chlorophenylacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. Willgerodt_rearrangement [chemeurope.com]

- 8. Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | FB69893 [biosynth.com]

An In-Depth Technical Guide to the Safe Handling and Use of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Abstract

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical reactivity of Methyl 2-(4-bromo-2-chlorophenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this important synthetic intermediate. The guide covers hazard identification, personal protective equipment, emergency procedures, and detailed experimental considerations, grounded in an understanding of the compound's chemical properties as a reactive α-halo ester.

Introduction: Understanding the Compound

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a halogenated aromatic carboxylic acid ester. Its structure, featuring an α-bromo group, makes it a potent alkylating agent and a valuable intermediate in organic synthesis, notably in the manufacturing of pharmaceutical compounds. However, the same structural features that impart its synthetic utility also necessitate stringent safety and handling protocols. This guide aims to provide the foundational knowledge and practical steps required to work with this compound responsibly.

The reactivity of the α-halo ester functional group is central to both its utility and its hazards. These compounds are susceptible to nucleophilic substitution at the α-carbon, a reaction pathway that is fundamental to their role in synthesis.[1] This reactivity also means they can readily react with biological nucleophiles, underpinning their toxicological profile. Furthermore, many α-halo esters are classified as lachrymators, substances that cause severe eye irritation and tearing.

Hazard Identification and Physicochemical Properties

A thorough understanding of a chemical's hazards is the cornerstone of safe laboratory practice. Methyl 2-(4-bromo-2-chlorophenyl)acetate is classified as a hazardous substance requiring careful handling.

Table 1: Physicochemical and Hazard Data for Methyl 2-(4-bromo-2-chlorophenyl)acetate

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(4-bromo-2-chlorophenyl)acetate | |

| CAS Number | 849934-94-7 | [2] |

| Molecular Formula | C₉H₈BrClO₂ | [2] |

| Molecular Weight | 263.52 g/mol | [2] |

| GHS Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P405, P501 | [3] |

The Core of Safe Handling: A Self-Validating Protocol

Safe handling is not merely a checklist but a system of interconnected procedures. The following sections detail a workflow designed to be self-validating, where each step logically reinforces the next, from preparation to disposal.

Engineering Controls and Workspace Preparation

The primary defense against exposure is to control the environment.

-

Fume Hood: All handling of Methyl 2-(4-bromo-2-chlorophenyl)acetate, from weighing to reaction quenching, must be conducted within a certified chemical fume hood. This is non-negotiable due to the compound's potential to cause respiratory irritation and its lachrymatory properties.

-

Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

-

Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station. These must be unobstructed and tested regularly.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to prevent direct contact. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

-

Eye and Face Protection: Due to its classification as a serious eye irritant and its lachrymatory nature, chemical safety goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.

-

Skin Protection:

-

Gloves: The choice of glove material is critical. Methyl 2-(4-bromo-2-chlorophenyl)acetate is a halogenated ester. Butyl or nitrile gloves are recommended for protection against esters and halogenated compounds. Avoid using latex gloves, which offer poor resistance. Always double-glove and inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.

-

Additional Protection: For tasks with a high risk of splashing, consider using a chemically resistant apron and arm sleeves.

-

-

Respiratory Protection: While working in a fume hood should provide adequate protection, if there is a risk of exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Caption: PPE selection workflow for handling the compound.

Experimental Workflow: A Case Study in Clopidogrel Synthesis

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[3][4][5] Understanding its use in a real-world application provides context for its handling requirements. A common synthetic step involves the alkylation of an amine, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Causality Behind Experimental Choices

-

Reaction with Amines: As an α-halo ester, the compound is an excellent electrophile for S_N2 reactions. The bromine atom is a good leaving group, and the adjacent ester group activates the α-carbon.

-

Use of a Base: Reactions with amine nucleophiles often require a non-nucleophilic base to scavenge the HBr formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Solvent Choice: The choice of solvent (e.g., dichloromethane, toluene) is dictated by the solubility of the reactants and its inertness under the reaction conditions.[4]

-

Quenching and Work-up: The reaction is typically quenched by adding water or a dilute aqueous solution to separate the organic product from inorganic salts. The organic layer is then washed, dried, and concentrated.

Step-by-Step Methodology (Illustrative Protocol)

This protocol is an illustrative example based on procedures described in the patent literature for the synthesis of Clopidogrel intermediates.[3][4]

-

Preparation: In a properly sized round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the amine starting material (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) and a non-nucleophilic base in an appropriate anhydrous solvent.

-

Addition of Electrophile: While stirring the solution, slowly add a solution of Methyl 2-(4-bromo-2-chlorophenyl)acetate in the same solvent. The addition should be done dropwise to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at the appropriate temperature (e.g., room temperature or elevated) for the required time. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.

-

Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by techniques such as column chromatography or recrystallization.

Emergency Procedures: A Systematic Response

A clear and practiced emergency plan is crucial.

Spill Response

-

Evacuate and Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel from the area.

-

Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit). Do not use combustible materials like paper towels to absorb the initial spill.

-

Neutralize (If Applicable): For small spills, after absorption, the area can be decontaminated.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.

Caption: Systematic workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. Incompatible materials include strong acids, strong bases, oxidizing agents, and reducing agents. The α-halo ester is susceptible to hydrolysis, especially under basic conditions, which would degrade the compound.[6]

-

Disposal: Dispose of unused material and its container as hazardous waste. Follow all federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a valuable synthetic intermediate whose safe use is predicated on a comprehensive understanding of its chemical reactivity and associated hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to systematic handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational resource to foster a culture of safety and scientific integrity in the laboratory.

References

- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. CN104370732B - The preparation method of a kind of clopidogrel and intermediate thereof - Google Patents [patents.google.com]

- 4. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 5. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]

- 6. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to Methyl 2-(4-bromo-2-chlorophenyl)acetate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(4-bromo-2-chlorophenyl)acetate, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. The document details the compound's nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its applications as a versatile building block in modern organic synthesis. Emphasis is placed on the practical utility of this molecule in constructing more complex chemical scaffolds relevant to drug discovery and materials science. Safety, handling, and storage protocols are also outlined to ensure safe laboratory practices.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research and development. Methyl 2-(4-bromo-2-chlorophenyl)acetate is a disubstituted phenylacetate ester with significant potential as a synthetic precursor.

IUPAC Name

The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is: Methyl 2-(4-bromo-2-chlorophenyl)acetate

Synonyms and Common Identifiers

In literature and commercial catalogs, this compound is referenced by several names and identifiers. This variability necessitates a clear cross-reference for accurate procurement and literature review.

| Identifier Type | Value | Source |

| CAS Number | 849934-94-7 | [1][2][3][4][5] |

| Synonym | (4-Bromo-2-chlorophenyl)acetic acid methyl ester | [5][6] |

| Synonym | Benzeneacetic acid, 4-bromo-2-chloro-, methyl ester | [5] |

| Synonym | Methyl 4-bromo-2-chlorophenylacetate | [4][7] |

| Molecular Formula | C₉H₈BrClO₂ | [1][2][4][5] |

| MDL Number | MFCD18398725 | [1] |

Chemical Structure

The molecular structure defines the reactivity and potential applications of the compound. The phenyl ring is substituted with a bromine atom at the C4 position and a chlorine atom at the C2 position, with the acetate group attached at the C1 position.

Caption: Molecular structure of Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Physicochemical Properties

Understanding the physical and chemical properties is critical for designing experiments, planning purification strategies, and ensuring safe handling.

| Property | Value | Notes |

| Molecular Weight | 263.52 g/mol | [1][2][3][5][6] |

| Appearance | Powder | [7] |

| Purity | Typically ≥97% | [4] |

| Boiling Point | 297.7 ± 25.0 °C | (Predicted)[5] |

| Density | 1.546 ± 0.06 g/cm³ | (Predicted)[5] |

| Storage | Sealed in a dry environment at room temperature. | [1][3][7] |

Synthesis and Mechanistic Insights

Overview of Synthetic Strategies

Methyl 2-(4-bromo-2-chlorophenyl)acetate is typically synthesized via the esterification of its parent carboxylic acid, 2-(4-bromo-2-chlorophenyl)acetic acid. The most common and industrially scalable method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Causality of Experimental Choices:

-

Catalyst: A strong acid (e.g., sulfuric acid) is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol: The reaction is an equilibrium process. According to Le Châtelier's principle, using methanol as the solvent (a large excess) drives the equilibrium towards the formation of the ester product by increasing the concentration of one of the reactants.

-

Removal of Water: Water is a byproduct of the reaction. Its removal, often by azeotropic distillation or the use of a dehydrating agent, can also shift the equilibrium to favor product formation.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system for producing high-purity Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Materials:

-

2-(4-bromo-2-chlorophenyl)acetic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 eq, serves as reactant and solvent)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromo-2-chlorophenyl)acetic acid and anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

-

Expert Insight: This exothermic addition must be controlled to prevent overheating and potential side reactions.

-

-

Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Trustworthiness: Multiple extractions ensure quantitative recovery of the product from the aqueous phase.

-

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel to yield the final product as a powder.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for synthesizing the target compound.

Applications in Research and Development

Role as a Versatile Building Block

Methyl 2-(4-bromo-2-chlorophenyl)acetate is not typically an end-product but rather a valuable intermediate.[8] Its utility stems from the multiple reactive sites on the molecule:

-

Ester Group: Can be hydrolyzed back to the carboxylic acid or converted into amides, hydrazides, or other derivatives.

-

Bromine Atom: Amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

-

Alpha-Protons: The protons on the carbon adjacent to the phenyl ring can be deprotonated with a suitable base to form an enolate, enabling alkylation or condensation reactions.

This trifecta of reactivity makes it a powerful precursor for creating complex molecular architectures in the synthesis of pharmaceuticals and agrochemicals.[8][9]

Potential in Pharmaceutical Scaffolding

While this specific molecule is an intermediate, its core structure—a substituted phenylacetic acid derivative—is a privileged scaffold in medicinal chemistry. The strategic placement of halogen atoms can modulate the lipophilicity, metabolic stability, and binding affinity of a potential drug candidate.

Furthermore, the methyl group itself, while seemingly simple, can play a crucial role in drug design. The introduction of a methyl group can sometimes lead to a dramatic improvement in a compound's pharmacological profile, a phenomenon often referred to as the "magic methyl" effect.[10] This effect can arise from improved binding interactions, blocked metabolic sites, or favorable conformational changes.[10] As such, intermediates like Methyl 2-(4-bromo-2-chlorophenyl)acetate serve as foundational materials for systematically exploring structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |

(Data sourced from Sigma-Aldrich safety information)[4]

Handling:

-

Use in a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][7]

Conclusion

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a high-value chemical intermediate with a well-defined property profile and straightforward synthesis. Its structural features provide multiple handles for synthetic modification, making it a powerful tool for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its chemistry, applications, and safety protocols, as outlined in this guide, enables its effective and safe utilization in the development of novel and complex molecules.

References

-

PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Aribo Biotechnology. CAS: 849934-94-7 Name: Methyl 2-(4-broMo-2-chlorophenyl)acetate.[Link]

-

Win-Win Chemical. 849934-94-7 | Methyl 2-(4-bromo-2-chlorophenyl)acetate.[Link]

- Google Patents.

- Google Patents.

-

PubChem. Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information. [Link]

-

PharmaCompass. 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester.[Link]

-

Pharmaffiliates. Methyl 2-bromo-2-(4-chlorophenyl)acetate.[Link]

-

LookChem. Methyl 4-bromo-2-chlorophenylacetate CAS NO.849934-94-7.[Link]

-

IndiaMART. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester.[Link]

-

Ark Pharma Scientific Limited. methyl 2-bromo-2-(4-chlorophenyl)acetate.[Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.[Link]

Sources

- 1. 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]

- 2. Pharmaceutical and chemical intermediates,CAS#:849934-94-7,2-氯-4-溴苯乙酸甲酯,Methyl 2-(4-broMo-2-chlorophenyl)acetate [en.chemfish.com]

- 3. Methyl 2-(4-broMo-2-chlorophenyl)acetate | 849934-94-7 [chemicalbook.com]

- 4. Methyl 4-bromo-2-chlorophenylacetate | 849934-94-7 [sigmaaldrich.com]

- 5. Methyl 2-(4-broMo-2-chlorophenyl)acetate | 849934-94-7 [amp.chemicalbook.com]

- 6. methyl 2-(4-bromo-2-chlorophenyl)acetate - CAS:849934-94-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. Methyl 4-bromo-2-chlorophenylacetate, CasNo.849934-94-7 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]

- 8. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price [sonalplasrubind.com]

- 9. Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | FB69893 [biosynth.com]

- 10. mdpi.com [mdpi.com]

applications of Methyl 2-(4-bromo-2-chlorophenyl)acetate in organic synthesis

An In-depth Technical Guide to the Applications of Methyl 2-(4-bromo-2-chlorophenyl)acetate in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-bromo-2-chlorophenyl)acetate, a halogenated phenylacetic acid ester, represents a quintessential example of such a versatile intermediate. Its unique arrangement of reactive sites—an ester moiety and two distinct halogen atoms on the aromatic ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of Methyl 2-(4-bromo-2-chlorophenyl)acetate, with a particular focus on its applications in palladium-catalyzed cross-coupling reactions and its role as a key precursor in the synthesis of high-value molecules, including pharmaceuticals. We will delve into the causality behind experimental choices, provide validated protocols, and present a comprehensive overview for researchers, scientists, and professionals in drug development.

Core Characteristics of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a valuable reagent in organic synthesis, primarily utilized as a building block for more complex molecules.[1][2] Its utility stems from the presence of multiple reactive sites that can be addressed with high selectivity.

| Property | Value | Reference |

| CAS Number | 849934-94-7 | [1][3][4] |

| Molecular Formula | C₉H₈BrClO₂ | [1][5] |

| Molecular Weight | 263.52 g/mol | [1][5] |

| Synonyms | (4-bromo-2-chloro-phenyl)-acetic acid methyl ester; 4-bromo-2-chlorophenylacetic acid methyl ester | [1][6] |

The key to its synthetic versatility lies in the differential reactivity of the C-Br and C-Cl bonds, and the presence of the methyl ester group, which can undergo a variety of transformations.

Caption: Structure and key reactive sites of Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Pivotal Role in Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring makes Methyl 2-(4-bromo-2-chlorophenyl)acetate an ideal substrate for selective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in oxidative addition to a palladium(0) center, allowing for regioselective functionalization.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[8][9] With Methyl 2-(4-bromo-2-chlorophenyl)acetate, this reaction can be employed to selectively replace the bromine atom with a variety of aryl, heteroaryl, or alkyl groups from a corresponding boronic acid or boronate ester. This selectivity is crucial for the stepwise construction of complex molecular scaffolds. The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic acid.[9]

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-(4-bromo-2-chlorophenyl)acetate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, a common linkage in many pharmaceuticals.[10][11] This reaction allows for the coupling of the aryl bromide moiety of Methyl 2-(4-bromo-2-chlorophenyl)acetate with a primary or secondary amine.[12] The choice of palladium catalyst and ligand is critical for achieving high yields, especially with less reactive amines or aryl chlorides.[13] Sterically hindered phosphine ligands are often employed to facilitate the catalytic cycle.[13]

General Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 2-(4-bromo-2-chlorophenyl)acetate (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction Execution: Heat the sealed reaction vessel at 80-110 °C for 12-24 hours. Monitor the reaction's completion by an appropriate method (LC-MS or GC-MS).

-

Work-up: Cool the reaction mixture, dilute with an organic solvent like ether, and filter through a pad of celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.

Caption: Selective cross-coupling reactions of Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Application as a Precursor in Pharmaceutical Synthesis

While direct, published routes starting from Methyl 2-(4-bromo-2-chlorophenyl)acetate are proprietary or not widely disclosed, its structure is clearly embedded within several important pharmaceutical agents. A notable example is its potential as a key intermediate in the synthesis of the second-generation antihistamine, Loratadine.[14][15] The 4-chloro-substituted phenylacetate core is a key component of the tricyclic structure of Loratadine.

The synthesis of Loratadine often involves the construction of the 8-chloro-5,6-dihydro-11H-benzo[1][10]cyclohepta[1,2-b]pyridin-11-one intermediate.[15][16] Methyl 2-(4-bromo-2-chlorophenyl)acetate could be envisioned as a precursor to a key fragment in this synthesis, for instance, through an initial cross-coupling reaction followed by further transformations and cyclization.

Proposed Synthetic Workflow: Towards a Loratadine Intermediate

A plausible synthetic strategy would involve an initial Suzuki coupling to introduce a vinyl or other suitable group at the 4-position (where the bromine is), followed by hydrolysis of the ester and subsequent reactions to build the cyclohepta ring.

Caption: Proposed workflow for synthesizing a key pharmaceutical intermediate.

Synthesis of Heterocyclic Systems

Beyond its use in linear chain extension and substitution, Methyl 2-(4-bromo-2-chlorophenyl)acetate is a precursor for various heterocyclic compounds. The ester functionality can be hydrolyzed to a carboxylic acid, which can then participate in intramolecular cyclization reactions. For example, after a suitable modification of the ortho-chloro position, an intramolecular reaction could lead to the formation of lactones or other ring systems. Alternatively, the ester can be converted to an amide, which can then undergo cyclization. These strategies are fundamental in medicinal chemistry for accessing novel heterocyclic scaffolds.[17][18]

Conclusion

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a highly valuable and versatile building block in organic synthesis. Its true potential is realized through the selective manipulation of its multiple reactive sites. The differential reactivity of the aryl-bromide and aryl-chloride bonds under palladium catalysis allows for a stepwise and controlled approach to the synthesis of complex molecules. This guide has highlighted its principal applications in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, providing a foundation for researchers to design and execute novel synthetic routes. Furthermore, its potential as a key precursor in the synthesis of pharmaceuticals like Loratadine underscores its importance in the drug development pipeline. As the demand for efficient and modular synthetic strategies continues to grow, the applications of well-designed intermediates like Methyl 2-(4-bromo-2-chlorophenyl)acetate will undoubtedly expand.

References

- Vertex AI Search. (2024).

- Biosynth. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)

- Patsnap. (n.d.).

- Google Patents. (n.d.).

- Hunan Chemfish Pharmaceutical Co., Ltd. (n.d.). Methyl 2-(4-broMo-2-chlorophenyl)

- Wikipedia. (2024).

- Google Patents. (n.d.).

- Zhuang, S., et al. (2013). Progress in the Synthesis of Loratadine. Chinese Journal of Pharmaceuticals, 44(12), 1292-1299.

- PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl Bromoacetate: A Key Building Block for Specialty Chemicals.

- Organic Chemistry Portal. (n.d.).

- PubMed Central. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies.

- ChemicalBook. (2025). Methyl 2-(4-broMo-2-chlorophenyl)

- Benchchem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Win-Win Chemical. (n.d.). 849934-94-7 | Methyl 2-(4-bromo-2-chlorophenyl)

- Sunway Pharm Ltd. (n.d.). methyl 2-(4-bromo-2-chlorophenyl)

- MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.